molecular formula C50H58N7O9P B13716073 Rev 2'-O-MOE-A(Bz)-5'-amidite

Rev 2'-O-MOE-A(Bz)-5'-amidite

Cat. No.: B13716073
M. Wt: 932.0 g/mol
InChI Key: XNXRGROTYZFYBK-HDMAWCRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rev 2’-O-MOE-A(Bz)-5’-amidite involves several steps, starting with the protection of the adenosine nucleoside. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2’-hydroxyl group is modified with a methoxyethyl (MOE) group. The N6 position of the adenosine is protected with a benzoyl (Bz) group.

Industrial Production Methods

Industrial production of Rev 2’-O-MOE-A(Bz)-5’-amidite follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high purity and yield. The compound is typically supplied in a powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Rev 2’-O-MOE-A(Bz)-5’-amidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are oligonucleotides with enhanced stability and hybridization properties due to the 2’-O-methoxyethyl modification .

Scientific Research Applications

Rev 2’-O-MOE-A(Bz)-5’-amidite is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The 2’-O-methoxyethyl modification in Rev 2’-O-MOE-A(Bz)-5’-amidite enhances the stability of the resulting oligonucleotides by increasing resistance to nucleases. This modification also improves hybridization affinity, allowing for more effective binding to target RNA sequences. The benzoyl protection at the N6 position of adenosine ensures selective reactions during synthesis .

Comparison with Similar Compounds

Rev 2’-O-MOE-A(Bz)-5’-amidite is unique due to its 2’-O-methoxyethyl modification, which provides superior stability and hybridization properties compared to other modifications such as 2’-O-methyl or 2’-fluoro. Similar compounds include:

Rev 2’-O-MOE-A(Bz)-5’-amidite stands out for its balanced properties, making it a preferred choice for therapeutic and research applications .

Properties

Molecular Formula

C50H58N7O9P

Molecular Weight

932.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(63-28-14-27-51)64-31-42-44(66-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39)45(62-30-29-59-5)49(65-42)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,67?/m1/s1

InChI Key

XNXRGROTYZFYBK-HDMAWCRFSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OCCOC)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OCCOC)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.